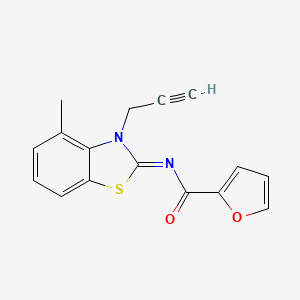

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Description

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 4 and a propargyl (prop-2-ynyl) group at position 3. The benzothiazole moiety is linked via an ylidene bond to a furan-2-carboxamide group. This structure combines electron-rich aromatic systems (furan and benzothiazole) with a reactive alkyne substituent, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling a furan-2-carbonyl chloride derivative with a functionalized benzothiazole amine, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c1-3-9-18-14-11(2)6-4-8-13(14)21-16(18)17-15(19)12-7-5-10-20-12/h1,4-8,10H,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKNVOQQKYGGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid, followed by alkylation with prop-2-ynyl bromide to introduce the prop-2-ynyl group. The final step involves the formation of the furan-2-carboxamide moiety through a condensation reaction with furan-2-carboxylic acid.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst. Substitution reactions can be facilitated by nucleophiles such as amines or halides under specific conditions.

Major Products Formed: : The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide exhibits diverse biological activities, making it a valuable compound for research in pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound may have significant anticancer properties. Studies have shown:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by affecting mitochondrial pathways.

- Cell Cycle Arrest : It can inhibit cell proliferation by causing S-phase arrest in various cancer cell lines.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Potential antifungal properties have been observed.

Case Study 1: Anticancer Mechanisms

In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a mechanism where the compound effectively triggers apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by:

- Benzothiazole core : Provides rigidity and π-conjugation.

- Propargyl substituent : Enhances reactivity for click chemistry or cross-coupling.

- Methyl group : Increases lipophilicity and steric bulk.

- Furan carboxamide : Contributes to hydrogen bonding and solubility.

Comparison Table

Physicochemical Properties

- Solubility : The furan carboxamide enhances water solubility compared to purely aromatic analogs (e.g., bromophenyl derivatives).

- Reactivity : The propargyl group increases susceptibility to oxidation or nucleophilic attack relative to saturated alkyl chains in compounds like N-(4-methoxyphenyl)furan-3-carboxamide .

- Crystallography : Structural validation via SHELX programs () or PLATON () is critical for confirming ylidene bond geometry .

Research Findings and Implications

Biological Activity

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 286.35 g/mol. Its structure features a benzothiazole moiety, which is often associated with various pharmacological properties.

Research indicates that compounds similar to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene) exhibit significant biological activities through several mechanisms:

- Enzyme Inhibition : Compounds in the benzothiazole class have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anticancer Properties : Studies have indicated that similar compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Biological Activity Data

Case Study 1: Anti-Alzheimer Potential

In a study focused on benzothiazole derivatives, one compound exhibited significant AChE inhibition, outperforming standard drugs by 25-fold. This suggests that this compound could be developed as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Properties

Research has shown that derivatives of benzothiazole possess notable antimicrobial activity. For instance, a related compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating the potential for developing new antibiotics .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. The incorporation of various substituents has been linked to enhanced biological activity. For example, modifications at the furan ring have been shown to improve AChE inhibition and increase cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.